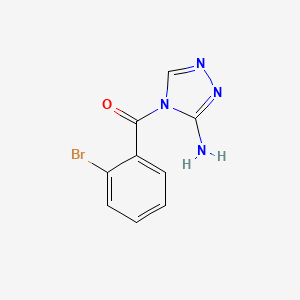
2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a benzylsulfanyl group attached to an acetamide moiety, with an indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the following steps:
Formation of the Indan Ring System: The indan ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the target, while the acetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-indol-5-yl)acetamide
- 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)ethanamide
- 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)propionamide
Uniqueness
2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(13-21-12-14-5-2-1-3-6-14)19-17-10-9-15-7-4-8-16(15)11-17/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXNMBXBARQABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![N-[4-(butan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5037012.png)
![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide](/img/structure/B5037022.png)

![4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B5037033.png)
![N-(4-bromo-3-methylphenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B5037041.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)
![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline](/img/structure/B5037058.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)
